4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10594782
InChI: InChI=1S/C22H18FN3O4S/c1-3-30-14-10-8-13(9-11-14)19(27)17-18(15-6-4-5-7-16(15)23)26(21(29)20(17)28)22-25-24-12(2)31-22/h4-11,18,27H,3H2,1-2H3/b19-17+
SMILES: CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O
Molecular Formula: C22H18FN3O4S
Molecular Weight: 439.5 g/mol

4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC10594782

Molecular Formula: C22H18FN3O4S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C22H18FN3O4S
Molecular Weight 439.5 g/mol
IUPAC Name (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C22H18FN3O4S/c1-3-30-14-10-8-13(9-11-14)19(27)17-18(15-6-4-5-7-16(15)23)26(21(29)20(17)28)22-25-24-12(2)31-22/h4-11,18,27H,3H2,1-2H3/b19-17+
Standard InChI Key VMIBLMZAMAXTJF-HTXNQAPBSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)/O
SMILES CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O
Canonical SMILES CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O

Introduction

Structural and Chemical Properties

The compound is a polycyclic molecule featuring a pyrrol-2-one core substituted with ethoxybenzoyl, fluorophenyl, hydroxy, and 5-methyl-1,3,4-thiadiazol-2-yl groups. Its IUPAC name, (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione, reflects its stereoelectronic configuration, including an E-geometry at the C4 position . Key properties include:

PropertyValueSource
Molecular Weight439.5 g/mol
CAS Number369403-87-2
SMILESCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O
InChIKeyVMIBLMZAMAXTJF-HTXNQAPBSA-N

The presence of a 1,3,4-thiadiazole ring introduces sulfur and nitrogen heteroatoms, enhancing potential bioactivity, while the ethoxybenzoyl group contributes to lipophilicity.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the condensation of 4-ethoxybenzoyl chloride with a fluorophenyl-substituted pyrrolidine precursor. Key steps include:

  • Reflux in Ethanol or DMF: Solvents like ethanol or dimethylformamide (DMF) facilitate nucleophilic acyl substitution and cyclization.

  • Catalytic Acid Conditions: p-Toluenesulfonic acid (p-TsOH\text{p-TsOH}) promotes dehydration and ring closure.

  • Thiadiazole Incorporation: The 5-methyl-1,3,4-thiadiazol-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and stereochemistry. The hydroxy group at C3 appears as a broad singlet (~δ 5.5 ppm).

  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/zm/z 439.5 ([M+H]+^+).

  • X-ray Crystallography: Limited data exist, but analogous compounds show planar pyrrol-2-one rings with dihedral angles <10° between adjacent substituents.

SupplierPurityPackaging
Merck KGaA>98%5 mg, 10 mg

Research Gaps and Future Directions

  • Mechanistic Studies: No in vitro or in vivo data are publicly available. Priority should be given to kinase inhibition assays and proteasome engagement studies .

  • Structural Optimization: Modifying the ethoxy group to methoxy or cyclopropoxy could improve metabolic stability.

  • Scale-Up Synthesis: Current methods are lab-scale; flow chemistry or microwave-assisted synthesis may enhance yield.

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